molecular formula C11H12BrNO4 B8669276 (4-Nitrophenyl)methyl 2-bromo-2-methylpropanoate CAS No. 84208-33-3

(4-Nitrophenyl)methyl 2-bromo-2-methylpropanoate

Cat. No.: B8669276
CAS No.: 84208-33-3
M. Wt: 302.12 g/mol
InChI Key: PWQRRDRMTKNUMF-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C11H12BrNO4 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

84208-33-3

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C11H12BrNO4/c1-11(2,12)10(14)17-7-8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3

InChI Key

PWQRRDRMTKNUMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 250 ml of dry ether is dissolved 15.3 g of p-nitrobenzyl alcohol, followed by additon of 8.90 ml of pyridine under ice-cooling and stirring. Then, 25.3 g of α-bromoisobutylbromide is added dropwise over 50 minutes. The mixture is stirred at room temperature for 5 hours and the resultant crystalline precipitate is separated by filtration and washed with ether. The filtrate and washings are combined and 150 ml of ethyl acetate is added. The mixture is washed with dilute hydrochloric acid, water, aqueous sodium hydrogen carbonate and aqueous sodium chloride in this order, and dried over anhydrous magnesium sulfate. The solvent is then distilled off under reduced pressure and the residue is chromatographed on a silica gel column [silica gel: 600 g; eluent: chloroform-hexane (1:1)] to give 29.6 g of p-nitrobenzyl α-bromoisobutyrate as a yellow oil. This product solidifies on standing under cooling.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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